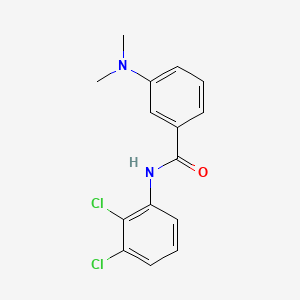![molecular formula C19H28N2O4 B5528584 N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5528584.png)
N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}acetamide and related compounds typically involves the strategic functionalization of pyrrolidine rings, incorporation of acetyl and propyl groups, and the use of various substitution patterns to explore the structure-activity relationship (SAR) within this chemical class. For example, studies have detailed the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, revealing the importance of the substituent at the carbon adjacent to the amide nitrogen for biological activity. The optimization of these synthetic routes often leads to compounds exhibiting potent naloxone-reversible analgesic effects, highlighting the therapeutic potential of these molecules (Barlow et al., 1991).
Molecular Structure Analysis
The molecular structure of such compounds is pivotal in determining their biological activity. Conformational analysis plays a crucial role in understanding how these molecules interact with opioid receptors. The structure-activity studies emphasize the significance of stereochemistry and molecular conformation, with specific configurations and substituents at certain positions enhancing kappa-opioid agonist activity. For instance, compounds bearing substituted-aryl groups at specific positions have been discovered to be particularly potent, underlining the impact of molecular structure on pharmacological profiles (Costello et al., 1991).
Chemical Reactions and Properties
The chemical reactivity and properties of N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}acetamide derivatives are influenced by their functional groups and molecular framework. These compounds participate in various chemical reactions that are essential for their synthesis and functionalization, including acetylation, alkylation, and the introduction of different substituents through condensation reactions. Such reactions are crucial for exploring the pharmacological landscape of these molecules and for the development of derivatives with improved efficacy and selectivity (Gong Fenga, 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the pharmacokinetic behavior of these compounds. These properties can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for drug development. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to determine these properties and to quantify the compounds in biological matrices, facilitating their pharmacokinetic studies (Fujimaki et al., 1988).
Chemical Properties Analysis
The chemical properties, including reactivity with biological targets, stability under physiological conditions, and interaction with enzymes and receptors, are crucial for the pharmacological activity of N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}acetamide derivatives. Studies focusing on the interaction of these compounds with opioid receptors have provided insights into their mechanism of action, highlighting the importance of specific structural features for binding affinity and activity. This understanding is fundamental for the rational design of new therapeutic agents with targeted biological activities (Sakai et al., 2022).
Propriétés
IUPAC Name |
N-[(3S,4R)-1-[2-(2,4-dimethoxyphenyl)acetyl]-4-propylpyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-5-6-15-11-21(12-17(15)20-13(2)22)19(23)9-14-7-8-16(24-3)10-18(14)25-4/h7-8,10,15,17H,5-6,9,11-12H2,1-4H3,(H,20,22)/t15-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLHCVKJHGATCM-NVXWUHKLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NC(=O)C)C(=O)CC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1NC(=O)C)C(=O)CC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(4-chlorophenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5528512.png)

![9-(4-chlorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5528536.png)
![5-phenyl-N-[2-(1,3-thiazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5528542.png)

![2-{4-[(4-methylphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5528552.png)

![6-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5528586.png)
![N-[2-(3,4-dimethylphenoxy)-1-methylethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5528590.png)
![2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5528591.png)
![3-fluoro-N-(2-{2-[(5-iodo-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B5528593.png)
![3-(3,4-dimethoxyphenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5528598.png)
![(4aS*,7aR*)-1-(1,3-benzodioxol-5-ylacetyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5528606.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylpropanamide](/img/structure/B5528617.png)